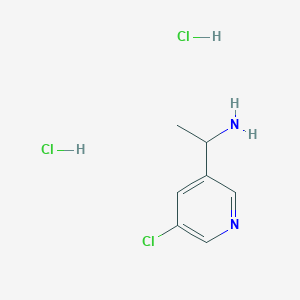
1-(5-Chloropyridin-3-YL)ethan-1-amine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(5-Chloropyridin-3-YL)éthan-1-amine 2HCl est un composé chimique de formule moléculaire C7H11Cl3N2. Il s'agit d'un dérivé de la pyridine, caractérisé par la présence d'un atome de chlore en position 5 du cycle pyridine et d'un groupe éthanamine en position 1. Ce composé est souvent utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-(5-Chloropyridin-3-YL)éthan-1-amine 2HCl implique généralement la chloration de dérivés de pyridine suivie d'une amination. Une méthode courante implique la réaction de la 5-chloropyridine avec l'éthylamine dans des conditions contrôlées pour obtenir le produit souhaité. La réaction est généralement réalisée en présence d'un catalyseur et sous atmosphère inerte pour empêcher les réactions secondaires indésirables.
Méthodes de production industrielle : La production industrielle de ce composé implique souvent des processus de chloration et d'amination à grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final. Le composé est ensuite purifié à l'aide de techniques telles que la recristallisation ou la chromatographie pour éliminer toutes les impuretés.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-(5-Chloropyridin-3-YL)éthan-1-amine 2HCl subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.
Substitution : L'atome de chlore dans le cycle pyridine peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Les nucléophiles tels que les amines, les thiols ou les alcoolates peuvent être utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que la réduction peut produire des dérivés d'amines.
Applications de recherche scientifique
Le 1-(5-Chloropyridin-3-YL)éthan-1-amine 2HCl a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est utilisé dans l'étude de l'inhibition enzymatique et de la liaison des récepteurs.
Industrie : Le composé est utilisé dans la production d'agrochimiques et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 1-(5-Chloropyridin-3-YL)éthan-1-amine 2HCl implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité ou modifiant leur fonction. Les voies exactes impliquées dépendent de l'application et de la molécule cible spécifiques.
Composés similaires :
1-(3-Chloropyridin-2-YL)éthan-1-amine : Structure similaire mais avec le chlore en position 3.
1-(2-Chloropyridin-3-YL)éthan-1-amine : Le chlore en position 2 au lieu de la position 5.
Unicité : Le 1-(5-Chloropyridin-3-YL)éthan-1-amine 2HCl est unique en raison du positionnement spécifique de l'atome de chlore, ce qui peut influencer considérablement sa réactivité chimique et son interaction avec les cibles biologiques. Cela en fait un composé précieux pour des applications de recherche spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces.
Applications De Recherche Scientifique
1-(5-Chloropyridin-3-YL)ethan-1-amine 2HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(5-Chloropyridin-3-YL)ethan-1-amine 2HCl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
1-(3-Chloropyridin-2-YL)ethan-1-amine: Similar structure but with chlorine at the 3-position.
1-(2-Chloropyridin-3-YL)ethan-1-amine: Chlorine at the 2-position instead of the 5-position.
Uniqueness: 1-(5-Chloropyridin-3-YL)ethan-1-amine 2HCl is unique due to the specific positioning of the chlorine atom, which can significantly influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C7H11Cl3N2 |
|---|---|
Poids moléculaire |
229.5 g/mol |
Nom IUPAC |
1-(5-chloropyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9ClN2.2ClH/c1-5(9)6-2-7(8)4-10-3-6;;/h2-5H,9H2,1H3;2*1H |
Clé InChI |
JZFWHONHFXUHCN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CN=C1)Cl)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















